Cas no 71989-18-9 (Fmoc-L-glutamic acid 5-tert-butyl ester)

Fmoc-L-グルタミン酸 5-tert-ブチルエステルは、ペプチド合成において重要な保護アミノ酸の一つです。Fmoc基(9-フルオレニルメトキシカルボニル基)がアミノ基を保護し、5位のカルボキシル基はtert-ブチルエステルとして保護されています。この構造により、選択的な脱保護が可能で、固相ペプチド合成(SPPS)において高い効率と純度を実現します。特に、側鎖の保護されたグルタミン酸残基を導入する際に優れた性能を発揮し、複雑なペプチド鎖の構築を可能にします。高い反応性と安定性を兼ね備え、研究用途に広く利用されています。

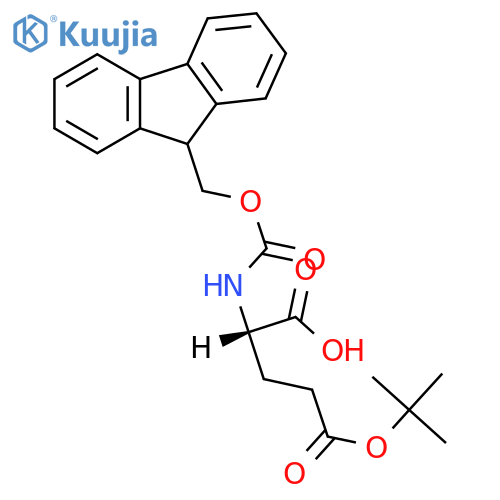

71989-18-9 structure

商品名:Fmoc-L-glutamic acid 5-tert-butyl ester

Fmoc-L-glutamic acid 5-tert-butyl ester 化学的及び物理的性質

名前と識別子

-

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

- 5-tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-aminoglutarate

- Fmoc-Glu(OtBu)-OH

- 5-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamate Hydrate

- Fmoc-L-glutamic acid 5-tert-butyl ester

- Fmoc-L-Glu(OtBu)-OH

- Fmoc-L-Glu(tBu)-OH*H2O

- Fmoc-

- Fmoc-Glu(tBu)-OH

- Save3DZoom Fmoc-Glu(OtBu)-OH

- 5-tert-Butyl N-Fmoc-L-glutamate Hydrate

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic Acid 5-tert-Butyl Ester Hydrate

- Fmoc-Glu(OtBu)-OH Hydrate

- (2S)-5-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoic acid

- N-Fmoc-L-glutamic acid 5-tert-butyl ester

- (2S)-5-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-pentanoic acid

- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

- Fmoc-Glu(OBut)

- Fmoc-Glu(tBu)

- Fm

- Fmoc-Glu(OtBu)-OH,98%

- Fmoc-Glu(OtBu)-OH.nH2O

- DTXSID901167450

- FD21437

- 5-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamate

- 71989-18-9

- (s)-2-(((9h-fluoren-9-yl)methoxy)carbonylamino)-5-tert-butoxy-5-oxopentanoic acid

- J-001102

- AKOS015892727

- ALBB-028198

- Fmoc-L-Glu(OtBu)

- K9Q24C76CQ

- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid...

- (2S)-5-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name)

- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid I(3)-tert-butyl ester

- PD196607

- AS-14175

- MFCD00037135

- L-glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1,1-dimethylethyl) ester

- (2S)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid

- AKOS015924145

- 5-tert-Butyl N-Fmoc-L-glutamate

- HY-Y0134

- EN300-70200

- BCP18153

- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid gamma-tert-butyl ester

- STL466194

- CS-W008588

- B3167

- Fmoc-Glu(OtBu)-OH, >=98.0% (HPLC)

- Q-101758

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic Acid 5-tert-Butyl Ester

- DB-029820

- Fmoc-Glu(OtBu)-OH,Nonhydrate

- SCHEMBL117964

-

- MDL: MFCD00037135

- インチ: 1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1

- InChIKey: OTKXCALUHMPIGM-FQEVSTJZSA-N

- ほほえんだ: O(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

- BRN: 3636375

計算された属性

- せいみつぶんしりょう: 425.183838g/mol

- ひょうめんでんか: 0

- XLogP3: 3.9

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 回転可能化学結合数: 10

- どういたいしつりょう: 425.183838g/mol

- 単一同位体質量: 425.183838g/mol

- 水素結合トポロジー分子極性表面積: 102Ų

- 重原子数: 31

- 複雑さ: 635

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白粉。

- 密度みつど: 1.2320

- ゆうかいてん: 87.0 to 93.0 deg-C

- ふってん: 633.5±55.0 °C at 760 mmHg

- フラッシュポイント: 337.0±31.5 °C

- 屈折率: -4 ° (C=1, 80% AcOH)

- PSA: 101.93000

- LogP: 4.49110

- 光学活性: [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1)

- ひせんこうど: -4.5 º (c=1, 80% acetic acid)

- ようかいせい: まだ確定していません。

Fmoc-L-glutamic acid 5-tert-butyl ester セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S27; S36/37/39

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- リスク用語:R36/37/38

Fmoc-L-glutamic acid 5-tert-butyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-70200-0.05g |

(2S)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |

71989-18-9 | 95% | 0.05g |

$19.0 | 2023-02-12 | |

| Enamine | EN300-70200-100.0g |

(2S)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |

71989-18-9 | 95% | 100.0g |

$130.0 | 2023-02-12 | |

| Oakwood | M03409-25g |

Fmoc-L-Glu(OtBu)-OH hydrate |

71989-18-9 | 98% | 25g |

$29.00 | 2024-07-19 | |

| Oakwood | M03409-100g |

Fmoc-L-Glu(OtBu)-OH hydrate |

71989-18-9 | 98% | 100g |

$89.00 | 2024-07-19 | |

| abcr | AB356918-100 g |

N-Fmoc-L-glutamic acid 5-tert-butyl ester, 98% (Fmoc-L-Glu(OtBu)-OH); . |

71989-18-9 | 98% | 100g |

€179.80 | 2023-04-26 | |

| eNovation Chemicals LLC | D655685-500g |

Fmoc-L-glutamic acid 5-tert-butyl ester |

71989-18-9 | 97% | 500g |

$380 | 2024-06-05 | |

| Apollo Scientific | OR911397-25g |

Fmoc-Glu(OtBu)-OH |

71989-18-9 | 98% | 25g |

£45.00 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1316325-25G |

(2S)-5-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-pentanoic acid |

71989-18-9 | 97% | 25g |

$80 | 2023-05-12 | |

| Chemenu | CM100596-500g |

Fmoc-L-glutamic acid 5-tert-butyl ester |

71989-18-9 | 98% | 500g |

$323 | 2021-06-09 | |

| TRC | F620168-5g |

Fmoc-Glu(OtBu)-OH |

71989-18-9 | 5g |

$98.00 | 2023-05-18 |

Fmoc-L-glutamic acid 5-tert-butyl ester サプライヤー

atkchemica

ゴールドメンバー

(CAS:71989-18-9)(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

注文番号:CL18861

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:41

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:71989-18-9)Fmoc-O-叔丁基-L-谷氨酸

注文番号:LE25900864

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:51

価格 ($):discuss personally

Fmoc-L-glutamic acid 5-tert-butyl ester 関連文献

-

Noemi Bellassai,Almudena Marti,Giuseppe Spoto,Jurriaan Huskens J. Mater. Chem. B 2018 6 7662

-

Cameron C. Hanna,Sameer S. Kulkarni,Emma E. Watson,Bhavesh Premdjee,Richard J. Payne Chem. Commun. 2017 53 5424

-

Stéphanie Foillard,Julie Russier,Cécile Seifert,Hélène Dumortier,Eric Doris RSC Adv. 2016 6 53282

-

Salma E. Mora-Rodríguez,Abygail Camacho-Ramírez,Javier Cervantes-González,Miguel A. Vázquez,Jorge A. Cervantes-Jauregui,Alberto Feliciano,Antonio Guerra-Contreras,Selene Lagunas-Rivera Org. Chem. Front. 2022 9 2856

-

Ronald C. Elgersma,Maarten van Dijk,Annemarie C. Dechesne,Cornelus F. van Nostrum,Wim E. Hennink,Dirk T. S. Rijkers,Rob M. J. Liskamp Org. Biomol. Chem. 2009 7 4517

推奨される供給者

Amadis Chemical Company Limited

(CAS:71989-18-9)(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

清らかである:99%/99%

はかる:500g/1kg

価格 ($):269.0/537.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:71989-18-9)Fmoc-L-glutamic acid 5-tert-butyl ester

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ